molecular formula C15H13ClF3NO B8130558 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine

Cat. No.: B8130558
M. Wt: 315.72 g/mol
InChI Key: NFNHKSIJXDJXKU-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with appropriate amines . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

1-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c1-9(20)10-2-4-11(5-3-10)21-12-6-7-14(16)13(8-12)15(17,18)19/h2-9H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNHKSIJXDJXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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